molecular formula C11H9N5 B12921196 5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 116944-01-5

5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B12921196
CAS No.: 116944-01-5
M. Wt: 211.22 g/mol
InChI Key: KVVLESHPSUJMBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and oncology research. Derivatives of the [1,2,3]triazolo[4,5-d]pyrimidine core have been identified as potent and selective inhibitors of biological targets such as Ubiquitin Specific Peptidase 28 (USP28) . USP28 is a deubiquitinating enzyme that is overexpressed in various malignancies, including gastric cancer, breast cancer, and non-small cell lung cancer, and is recognized as a promising therapeutic target for cancer therapy . Compounds based on this structure have demonstrated potent inhibitory activity in biochemical assays and have shown efficacy in inhibiting cancer cell proliferation, disrupting the cell cycle, and suppressing epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines . This compound is provided for Research Use Only and is intended for use in laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

116944-01-5

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

IUPAC Name

5-methyl-3-phenyltriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C11H9N5/c1-8-12-7-10-11(13-8)16(15-14-10)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

KVVLESHPSUJMBN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C(=N1)N(N=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For example, the nucleophilic substitution of 5-(methylsulfonyl)-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with potassium cyanide results in the formation of 3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-carbonitrile . Common reagents used in these reactions include sodium hydride, ethyl cyanoacetate, and tetrahydrofuran. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that derivatives of triazolo[4,5-d]pyrimidine exhibit significant antitumor properties. A study demonstrated that 5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine and its analogs inhibit the growth of various cancer cell lines by inducing apoptosis through the modulation of cell signaling pathways. The compound's ability to interact with specific protein targets has been explored for the development of new anticancer agents.

Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with essential metabolic processes.

Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer’s disease.

Agricultural Applications

Pesticide Development
The compound's structural features have led to its investigation as a potential pesticide. Studies have suggested that it can act as a biocontrol agent against specific agricultural pests while being environmentally friendly. Its efficacy in controlling pest populations without harming beneficial insects makes it a candidate for sustainable agricultural practices.

Material Science

Polymer Chemistry
In material science, this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved resistance to degradation under extreme conditions.

Case Studies

Study Application Area Findings
Antitumor ActivityInduced apoptosis in cancer cell lines; potential for new drug development.
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria; mechanism involves cell wall disruption.
Neuroprotective EffectsProtects neuronal cells from oxidative stress; implications for Alzheimer's treatment.
Pesticide DevelopmentActs as a biocontrol agent; environmentally friendly alternative to conventional pesticides.
Polymer ChemistryEnhances thermal stability and mechanical properties of polymers; useful in material applications.

Mechanism of Action

The mechanism of action of 5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit lysine-specific demethylase 1 (LSD1), a key enzyme involved in the regulation of lysine methylation . This inhibition can lead to the suppression of cancer cell proliferation and migration. Additionally, the compound has been found to exert its effects through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway .

Comparison with Similar Compounds

Table 1: Substituent Variations and Their Impacts

Compound Name Substituents (Positions) Key Properties/Activities Reference
5-Methyl-3-phenyl-3H-triazolo-pyrimidine 5-CH₃, 3-Ph Balanced lipophilicity; kinase inhibition
VAS2870 3-Benzyl, 7-(benzoxazol-2-yl sulfide) NADPH oxidase inhibition
Vipadenant (INN) 7-Furan-2-yl, 5-NH₂, 3-(4-amino-3-methylbenzyl) Adenosine A₂A receptor antagonism
Compound 7 () 3-Benzyl, 7-piperazinyl, 5-propylthio High yield (90%), selective cytotoxicity
3-(4-Methoxybenzyl)-5-thioxo derivative 5-S, 3-(4-MeO-PhCH₂) Anticancer activity (MCF-7, A-549)

Key Observations :

  • Position 5 : The methyl group in the target compound may improve membrane permeability compared to bulkier groups like propylthio (Compound 7) or thio/sugar moieties () .
  • Position 7: Unlike vipadenant’s furan substituent, the unmodified position 7 in the target compound may limit adenosine receptor affinity but favor kinase interactions .

Kinase Inhibition

  • The target compound’s structural analogs, such as WXY001–005 (), demonstrate potent c-Met kinase inhibition due to the triazolopyrimidine core’s ability to occupy ATP-binding pockets . The methyl and phenyl groups may enhance hydrophobic interactions with kinase domains.
  • In contrast, 3-benzyl-7-hydrazinyl derivatives () show lower kinase affinity due to bulkier substituents disrupting binding .

Receptor Interactions

  • Vipadenant’s adenosine A₂A antagonism (IC₅₀ ~10 nM) relies on its 7-furan and 5-amine groups . The target compound’s lack of these groups likely shifts its selectivity toward other targets, such as cannabinoid receptors () .

Anticancer Activity

  • Derivatives with thio/sugar moieties () exhibit IC₅₀ values of 8–15 µM against MCF-7 cells, whereas the target compound’s simpler structure may reduce cytotoxicity but improve bioavailability .

Theoretical Studies

DFT and docking analyses () predict that electron-donating groups (e.g., methyl in the target compound) enhance charge transfer interactions with kinase catalytic sites, while bulky substituents (e.g., benzyl in Compound 7) increase steric hindrance .

Biological Activity

5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS No. 116944-01-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

  • Molecular Formula : C₁₁H₉N₅
  • Molecular Weight : 211.22 g/mol
  • CAS Number : 116944-01-5

The biological activity of this compound has been linked to its interaction with various molecular targets:

  • Anticancer Activity :
    • The compound exhibits potent inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell migration. It has shown significant activity against the EGFR and VEGFR2 pathways, which are critical in cancer proliferation and metastasis .
    • In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 breast cancer cells, increasing the early and late apoptosis rates substantially when compared to untreated controls .
  • Antiviral Properties :
    • Preliminary studies indicate potential antiviral activity against RNA viruses. While specific data on this compound’s efficacy against viral infections is limited, related triazolo-pyrimidine derivatives have displayed promising results against influenza virus polymerase .
  • Antimicrobial Activity :
    • Some derivatives of triazolo-pyrimidines have shown antibacterial and antifungal properties. The presence of specific substituents can enhance these activities significantly .

Efficacy Against Cancer

A recent study evaluated various analogs of triazolo-pyrimidines for their anticancer properties. Among them, this compound was highlighted for its ability to inhibit EGFR and VEGFR2 with IC50 values ranging from 0.3 to 24 µM .

CompoundTargetIC50 (µM)Selectivity Index
This compoundEGFR0.3High
This compoundVEGFR27.60Moderate

Apoptosis Induction

Flow cytometry assays revealed that treatment with this compound led to a marked increase in apoptotic cells within the MCF-7 cell line after 24 hours of exposure:

Treatment DurationEarly Apoptosis (%)Late Apoptosis (%)
Control0.440.17
24h36.06Not measured

These findings underscore the potential of this compound as a lead candidate for further development in anticancer therapies.

Case Studies

Q & A

Q. What are the recommended synthetic routes for 5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : A high-yield synthesis involves the acylation of tetrazole derivatives followed by thermal ring transformation. For example, reacting 4-chloro-2-methyl-6-phenylpyrimidine with 5-(3-methylphenyl)tetrazole in xylenes at 363 K for 6 hours under reflux, with 2,4,6-collidine as a base catalyst. Purification via silica gel chromatography (toluene/ethyl acetate = 1:1) yields the product. Key optimization parameters include:
  • Catalyst stoichiometry : Excess collidine (1.5 equivalents) improves reaction efficiency.
  • Solvent choice : Xylenes enable efficient gas evolution during cyclization.
  • Temperature control : Maintaining 363 K prevents side reactions .
    Table 1: Example Reaction Conditions
ComponentQuantity/ParameterRole
4-Chloro-pyrimidine3 mmolSubstrate
5-(3-Methylphenyl)tetrazole3.3 mmolNucleophile
2,4,6-Collidine4.5 mmolBase catalyst
SolventXylenes (60 mL)Reaction medium
Reaction Time6 hoursCyclization

Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H NMR (600 MHz, DMSO-d6d_6) to confirm methyl (δ 1.36 ppm) and aromatic proton environments. Coupling constants (e.g., J=6HzJ = 6 \, \text{Hz}) resolve regioisomeric ambiguities .
  • High-Resolution Mass Spectrometry (HRMS) : Compare observed [M+H]+^+ (e.g., 284.1519) with theoretical values (283.1433) to validate molecular formula .
  • X-ray crystallography : Resolve dihedral angles (e.g., 15.09° between phenyl and triazole planes) and hydrogen-bonding networks (e.g., C6–H6⋯N8, 2.53 Å) to confirm solid-state packing .

Q. What are the critical parameters for maintaining stability during storage and handling?

  • Methodological Answer :
  • Storage : Store in airtight containers under inert gas (N2_2/Ar) at 253–278 K to prevent oxidation or hydrolysis. Avoid light exposure to preserve the triazole ring integrity .
  • Handling : Use anhydrous solvents (e.g., chloroform/hexanes) for recrystallization. Monitor for hygroscopicity via Karl Fischer titration if handling in humid environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data or unexpected reaction outcomes during synthesis?

  • Methodological Answer :
  • Case 1 : Discrepancies in 1H^1H NMR signals may arise from tautomerism (e.g., triazole-proton exchange). Use variable-temperature NMR (VT-NMR) to track dynamic equilibria .
  • Case 2 : Low yields in cyclization steps may result from incomplete gas evolution. Monitor reaction progress via in situ FT-IR for CO2_2/N2_2 release .
  • Case 3 : Computational validation with density functional theory (DFT) can predict electronic spectra (e.g., UV-Vis absorption bands) to cross-validate experimental data .

Q. How to design computational studies to predict electronic properties or intermolecular interactions of this compound?

  • Methodological Answer :
  • Step 1 : Optimize geometry using B3LYP/6-311++G(d,p) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox behavior .
  • Step 2 : Simulate π-π stacking interactions (e.g., triazole-pyrimidine dimer distances ~3.54 Å) using Molecular Dynamics (MD) with AMBER force fields .
  • Step 3 : Compare electrostatic potential maps with crystallographic data to validate hydrogen-bonding motifs .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound against biological targets?

  • Methodological Answer :
  • Step 1 : Synthesize analogs with substituent variations (e.g., replacing methyl with tert-butyl) to assess steric effects on binding .
  • Step 2 : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using crystal structures from the PDB. Prioritize residues forming hydrogen bonds with the triazole ring .
  • Step 3 : Validate predictions via in vitro assays (e.g., IC50_{50} measurements) and correlate with computed binding energies .

Q. What are the challenges in achieving regioselective functionalization of the triazolo[4,5-d]pyrimidine core?

  • Methodological Answer :
  • Challenge 1 : Competing reactivity at N1 vs. N3 positions. Use directing groups (e.g., benzyl at C3) to bias electrophilic substitution .
  • Challenge 2 : Steric hindrance from the phenyl group. Employ bulky catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura couplings at C7 .
  • Challenge 3 : Monitor regiochemistry via 13C^{13}C NMR chemical shifts (e.g., C7 vs. C5 carbonyl signals) .

Q. How to integrate experimental data with theoretical frameworks to guide research on this compound?

  • Methodological Answer :
  • Framework 1 : Link synthetic outcomes to Huisgen’s cycloaddition theory to rationalize triazole formation kinetics .
  • Framework 2 : Apply conceptual density functional theory (CDFT) to predict sites for nucleophilic/electrophilic attacks .
  • Framework 3 : Use Bruyne’s quadripolar model (theoretical, epistemological, morphological, technical) to align computational predictions with experimental validation workflows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.